![molecular formula C18H22S2Se2 B14254706 Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] CAS No. 278790-74-2](/img/structure/B14254706.png)
Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] is an organoselenium compound characterized by the presence of two selenium atoms bonded to phenyl groups substituted with methylthioethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] typically involves the reaction of selenylating agents with suitable aromatic precursors. One common method includes the use of electrophilic selenium reagents produced from diselenides by treatment with bromine and silver triflate. This method allows for the selenomethoxylation and selenohydroxylation of alkenes .
Industrial Production Methods
Industrial production methods for diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
化学反应分析
Types of Reactions
Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert the diselenide to selenols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxides, selenols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing scaffolds.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and catalysts.
作用机制
The mechanism of action of diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] involves its ability to interact with biological molecules through redox reactions. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also targets microbial biofilms, disrupting their formation and promoting the dispersion of preformed biofilms .
相似化合物的比较
Similar Compounds
- Diphenyl diselenide
- Camphor diselenide
- Bis[ethyl-N-(2’-selenobenzoyl) glycinate]
- Bis[2’-seleno-N-(1-methyl-2-phenylethyl) benzamide]
Uniqueness
Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other diselenides, it shows a different spectrum of antimicrobial activity and antioxidant potential .
属性
CAS 编号 |
278790-74-2 |
|---|---|
分子式 |
C18H22S2Se2 |
分子量 |
460.4 g/mol |
IUPAC 名称 |
1-[(1S)-1-methylsulfanylethyl]-2-[[2-[(1S)-1-methylsulfanylethyl]phenyl]diselanyl]benzene |
InChI |
InChI=1S/C18H22S2Se2/c1-13(19-3)15-9-5-7-11-17(15)21-22-18-12-8-6-10-16(18)14(2)20-4/h5-14H,1-4H3/t13-,14-/m0/s1 |
InChI 键 |
IZOGLAMCPKVHIF-KBPBESRZSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1[Se][Se]C2=CC=CC=C2[C@H](C)SC)SC |
规范 SMILES |
CC(C1=CC=CC=C1[Se][Se]C2=CC=CC=C2C(C)SC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
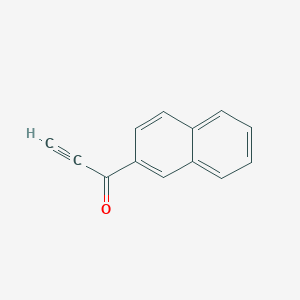
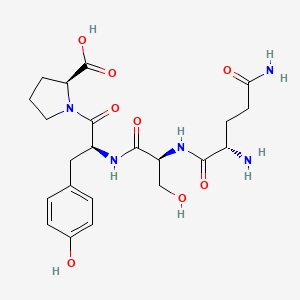
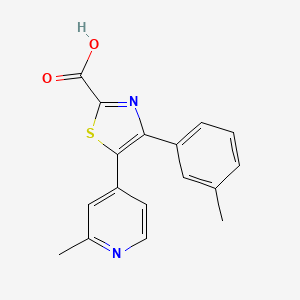
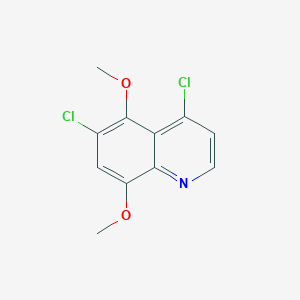
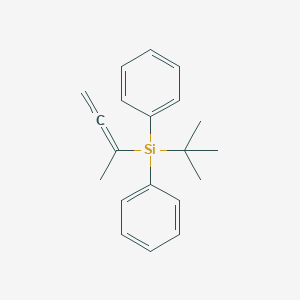
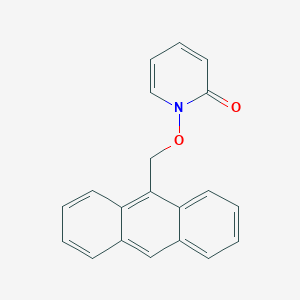
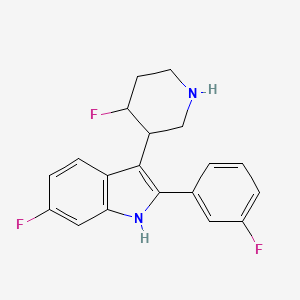
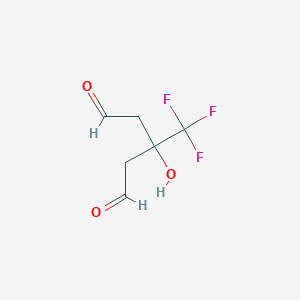
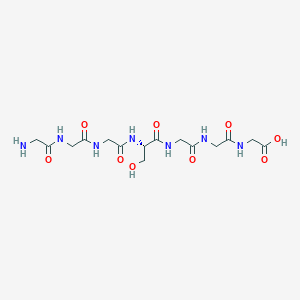
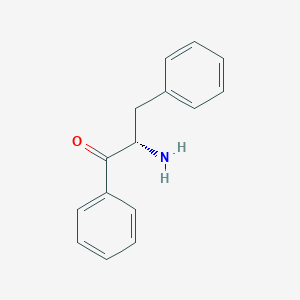
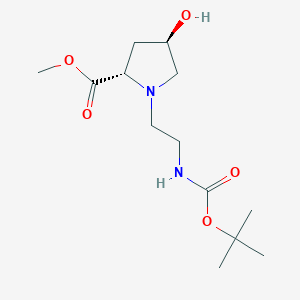
![1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]butyl]methanimine](/img/structure/B14254704.png)
